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Get Quote

The quinolinone core is a well-established "privileged scaffold" in medicinal chemistry, forming

the basis of numerous compounds with diverse biological activities, including antibacterial, anti-

inflammatory, and anticancer properties.[1][2][3] Our subject, 4-Hydroxy-6-methoxy-1-
methylquinolin-2(1H)-one, is a novel derivative with a currently uncharacterized

pharmacological profile. While its structure suggests therapeutic potential, its journey from a

promising hit to a viable lead hinges on a critical, early-stage investigation: the assessment of

its off-target effects.

Unintended interactions with biological targets can lead to adverse drug reactions (ADRs) or

unforeseen toxicities, which are major causes of clinical trial failures and post-market

withdrawals.[4][5] Therefore, a proactive, systematic evaluation of a compound's selectivity is

not merely a regulatory hurdle but a cornerstone of modern, efficient drug discovery. This guide

outlines a self-validating, tiered strategy to build a comprehensive safety and selectivity profile.
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A robust assessment follows a logical cascade, starting with broad, cost-effective

computational methods to generate hypotheses, which are then systematically tested and

refined through progressively more specific and physiologically relevant experimental assays.

[6]
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Caption: A tiered strategy for comprehensive off-target assessment.
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Phase 1: In Silico Profiling — Predicting Potential
Interactions
Causality: Before committing to resource-intensive wet lab experiments, we leverage

computational tools to scan vast biological databases. These methods use the 2D and 3D

structure of our compound to predict potential binding partners, providing a hypothesis-driven

starting point for experimental validation.[6][7] This approach is foundational for rapid

generation of off-target binding hypotheses.[6]

Comparative Methodologies:

Ligand-Based Approaches: These methods compare our compound to a database of

molecules with known biological activities. Techniques like the Similarity Ensemble Approach

(SEA) calculate a statistical significance for the similarity between our compound and ligands

for thousands of known targets.[6]

Structure-Based Approaches: If a high-confidence target is predicted and its 3D crystal

structure is known, molecular docking can simulate the binding interaction. This provides a

predicted binding pose and an estimated affinity, helping to rank and prioritize potential off-

targets for experimental testing.[7]
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Caption: In silico workflow for generating off-target hypotheses.

Hypothetical In Silico Screening Results:

Predicted Target Method Score/Metric
Rationale for
Follow-up

DYRK1A (Kinase) SEA E-value: 1.2e-15

High statistical

significance. Kinases

are a common off-

target class.

PDE5 (Enzyme) SEA E-value: 3.5e-10

Structurally similar to

known

phosphodiesterase

inhibitors.

5-HT2B (GPCR) Docking
Docking Score: -9.8

kcal/mol

Known safety liability

(cardiac valvulopathy).

hERG (Ion Channel) 3D Pharmacophore Fit Score: 0.89

Contains key features

known to bind the

hERG channel pore.

Phase 2: In Vitro Broad Panel Screening —
Experimental Validation
Causality: This phase empirically tests the in silico predictions and, crucially, screens for

unanticipated interactions by profiling the compound against large, diverse panels of biological

targets. This provides the first experimental evidence of the compound's selectivity profile.[8][9]

Comparative Methodologies:

Biochemical Assays: These cell-free assays directly measure the interaction between the

compound and a purified target (e.g., an enzyme or receptor). They are highly specific and
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excellent for confirming direct binding or inhibition.[9] Radiometric activity assays are often

considered the gold standard for kinase profiling due to their direct detection method.[10][11]

Cell-Based Assays: These assays measure the effect of a compound on a specific pathway

within a living cell. They provide more physiologically relevant data, as they account for cell

permeability and intracellular metabolism, but can be confounded by cytotoxicity.[12][13][14]

Featured Protocol: Kinase Profiling via Radiometric Assay (e.g., HotSpot℠)

This protocol is chosen as kinase inhibition is a frequent and often potent off-target effect.[15]

The radiometric format is a gold standard, directly measuring the transfer of a radiolabeled

phosphate from ATP to a substrate.[10]

Step-by-Step Methodology:

Compound Preparation: Serially dilute 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one
in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 100

µM).

Reaction Mixture Assembly: In a 96-well plate, combine the purified kinase, its specific

substrate peptide, and required cofactors in an appropriate kinase buffer.

Initiation: Add the test compound dilutions and a mixture of cold ATP and ³³P-γ-ATP to initiate

the kinase reaction. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes), allowing the

phosphorylation reaction to proceed.

Termination & Capture: Spot the reaction mixture onto a phosphocellulose filter membrane.

The phosphorylated substrate will bind to the filter, while unincorporated ³³P-γ-ATP will not.

Washing: Thoroughly wash the filter membrane with phosphoric acid to remove all unbound

radiolabeled ATP.

Detection: Measure the radioactivity retained on the filter using a scintillation counter.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to

the DMSO control. Plot the data and fit to a sigmoidal dose-response curve to determine the
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IC₅₀ value.

Hypothetical Broad Panel Screening Data (at 10 µM concentration):

Target Class
Representative
Target

% Inhibition at 10
µM

Implication

Kinase DYRK1A 92%

Confirms in silico hit.

Requires IC₅₀

determination.

Kinase CDK2 15% Likely insignificant.

GPCR 5-HT2B 78%

Confirms in silico hit.

Potential safety

concern.

Ion Channel hERG 85%

High-Priority Safety

Concern. Requires

detailed

electrophysiology.

Enzyme PDE5 65%

Confirms in silico hit.

Potential for

polypharmacology.

Transporter SERT 5% No significant activity.

Phase 3: In Vitro Safety Pharmacology — Probing
High-Risk Liabilities
Causality: Based on the broad screening results and known drug safety liabilities, we now

focus on specific assays designed to quantify the risk of the most common and severe ADRs.

[8] Early prediction of these liabilities is integral for lead compound selection.[8]

A. hERG Channel Inhibition (Cardiotoxicity)
Rationale: Blockade of the hERG potassium channel can prolong the QT interval of the

heartbeat, leading to a life-threatening arrhythmia called Torsades de Pointes.[16][17] This is a
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primary reason for drug candidate failure, making hERG assessment mandatory.

Methodology Comparison:

Assay Type Principle Pros Cons

Manual Patch Clamp

"Gold Standard".

Directly measures ion

flow across the cell

membrane in a single

cell.[18]

Highest data quality

and detail. Regulatory

standard.

Very low throughput,

technically

demanding.

Automated Patch

Clamp

Miniaturized,

automated version of

manual patch clamp.

Higher throughput

(dozens to hundreds

of data points/day).

Higher cost per data

point than binding

assays.

Fluorescence/Binding

Assay

Measures

displacement of a

fluorescent tracer from

purified hERG

channel membranes.

[19]

High throughput, cost-

effective for

screening.

Indirect measurement;

can produce false

positives/negatives.

Featured Protocol: Manual Whole-Cell Patch Clamp Electrophysiology

This protocol provides the definitive data required for regulatory assessment, following FDA-

recommended voltage protocols.[20]

Step-by-Step Methodology:

Cell Culture: Use a stable cell line expressing the hERG channel (e.g., CHO or HEK293

cells).[18]

Electrophysiology Rig: Prepare a rig with a patch-clamp amplifier, microscope, and perfusion

system maintained at 36 ± 1 °C.[18]

Pipette & Solutions: Pull a glass micropipette and fill it with an intracellular solution. The

extracellular bath solution mimics physiological conditions.
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Seal Formation: Under microscopic guidance, form a high-resistance (>1 GΩ) "gigaseal"

between the pipette tip and the cell membrane.

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane patch under the

pipette, gaining electrical access to the cell's interior.

Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the

hERG tail current, which is the signature current for this channel.[20]

Baseline Recording: Perfuse the cell with the control extracellular solution and record a

stable baseline current for several minutes.

Compound Application: Perfuse the cell with increasing concentrations of 4-Hydroxy-6-
methoxy-1-methylquinolin-2(1H)-one.

Data Acquisition & Analysis: Measure the peak tail current at each concentration. Calculate

the percentage of block relative to the baseline and determine the IC₅₀ value.
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Caption: Workflow for a manual patch-clamp hERG assay.

B. Cytochrome P450 (CYP) Inhibition (Drug-Drug
Interactions)
Rationale: CYP enzymes are critical for metabolizing most drugs. Inhibition of these enzymes

by a new compound can dangerously elevate the plasma levels of co-administered

medications, leading to toxicity.[21][22][23] Assessing inhibition of the major isoforms (e.g.,

3A4, 2D6, 2C9, 2C19, 1A2) is a regulatory expectation.[23][24]
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Featured Protocol: Fluorogenic CYP Inhibition Assay

This is a high-throughput, cost-effective method ideal for initial screening.[24]

Step-by-Step Methodology:

Reagent Preparation: Prepare a reaction buffer containing a specific fluorogenic substrate for

the CYP isoform being tested and recombinant human CYP enzymes (baculosomes).[25]

Plate Layout: In a 384-well plate, add the test compound across a range of concentrations.

Include a known inhibitor (positive control) and DMSO (negative control).

Incubation: Add the enzyme/substrate mixture to the wells and incubate at 37°C.

Reaction Initiation: Add an NADPH regenerating system to start the enzymatic reaction.

Kinetic Reading: Place the plate in a fluorescence plate reader and monitor the increase in

fluorescence over time as the substrate is converted to a fluorescent product.

Data Analysis: Determine the rate of reaction (slope of the fluorescence vs. time curve) for

each well. Calculate the percent inhibition for each compound concentration and determine

the IC₅₀.

C. Hepatotoxicity (Drug-Induced Liver Injury - DILI)
Rationale: DILI is a leading cause of acute liver failure and a significant reason for drug

attrition.[26][27] In vitro models are used to flag potential hepatotoxins early.

Methodology Comparison:
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Model Description Pros Cons

HepG2/HepaRG Cells

(2D)

Immortalized human

liver cell lines grown in

a monolayer.[28]

Inexpensive, highly

reproducible, high-

throughput.

Lower metabolic

activity than primary

cells.

3D Spheroids

Cells grown in a 3D

structure, better

mimicking tissue

architecture.[28][29]

Improved cell-cell

interactions, longer

viability, better

prediction.

More complex culture,

lower throughput.

Primary Human

Hepatocytes (PHH)

Considered the "gold

standard" for in vitro

DILI testing.[30]

Most physiologically

relevant metabolic

profile.

High cost, limited

availability, significant

donor-to-donor

variability.

Hypothetical Safety Pharmacology Data Summary:

Assay Endpoint Result (IC₅₀)
Safety
Interpretation

hERG Patch Clamp Inhibition of K⁺ current 0.8 µM

High Risk. Potent

inhibition at a clinically

relevant

concentration.

CYP3A4 Inhibition
Inhibition of

metabolism
15 µM

Low to Moderate Risk.

Separation from

expected therapeutic

dose needed.

CYP2D6 Inhibition
Inhibition of

metabolism
> 50 µM Low Risk.

Hepatotoxicity

(HepG2)

Cell Viability (ATP

content)
25 µM

Moderate Risk.

Indicates potential for

intrinsic cytotoxicity.
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Phase 4: In Vivo Assessment — Evaluating Effects
in a Whole Organism
Causality: The final step is to determine if the adverse effects observed in vitro translate to a

living system.[31] In vivo studies are essential to understand the complex interplay of

absorption, distribution, metabolism, and excretion (ADME) and to establish a therapeutic

window.[32][33]

Comparative Methodologies:

Maximum Tolerated Dose (MTD) Study: Rodents are given escalating doses of the

compound to identify the highest dose that does not cause unacceptable toxicity. This helps

define the upper limit for efficacy studies.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These studies measure drug

concentration in the blood over time and correlate it with a biological effect (either on-target

or off-target). This is crucial for determining if the concentrations that cause in vitro toxicity

(e.g., the hERG IC₅₀) are actually reached in vivo.[31]

Specific Toxicology Models: If in vitro data suggests a specific organ toxicity (e.g., liver or

heart), dedicated in vivo models are used. For hepatotoxicity, this would involve monitoring

liver enzymes (ALT/AST) in the blood of treated animals.[31]

Experimental Design Outline (Rodent PK/PD and Toxicology):

Animal Model Selection: Choose a relevant species (e.g., Sprague-Dawley rat) based on

similarities in metabolic pathways to humans.[33]

Dosing: Administer the compound via a clinically relevant route (e.g., oral gavage) at three

dose levels, plus a vehicle control group.

PK Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2,

4, 8, 24 hours) to determine the Cmax (peak concentration) and AUC (total exposure).

Toxicology Monitoring: At the end of the study, collect blood for clinical chemistry analysis

(liver enzymes, kidney function markers) and perform histopathological examination of key

organs (liver, heart, kidneys, etc.).
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Data Integration: Compare the Cmax achieved at the MTD with the IC₅₀ values from the in

vitro safety assays. A large margin (e.g., >30-fold) between the Cmax and the off-target IC₅₀

provides a degree of confidence in the compound's safety.

Final Assessment and Guide Summary for 4-
Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one
This multi-phase investigation provides a holistic view of a compound's potential liabilities. By

integrating data from each stage, we can make an informed decision about its future.

Integrated Data Summary (Hypothetical):

Parameter Result

Primary Target(s) DYRK1A (IC₅₀ = 0.2 µM), PDE5 (IC₅₀ = 1.1 µM)

Key Safety Liabilities
hERG Inhibition (IC₅₀ = 0.8 µM), 5-HT2B Activity

(IC₅₀ = 2.5 µM)

Metabolic Liability Moderate CYP3A4 Inhibition (IC₅₀ = 15 µM)

Hepatotoxicity Cytotoxic to HepG2 cells (IC₅₀ = 25 µM)

In Vivo Cmax at MTD 2 µM

Conclusion & Recommendation:

The assessment of 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one reveals it to be a

potent inhibitor of the DYRK1A kinase, a therapeutically interesting target. However, the

discovery of potent off-target activity against the hERG channel, with an IC₅₀ of 0.8 µM, is a

significant safety concern. The maximum plasma concentration (Cmax) of 2 µM achieved in

vivo provides only a 2.5-fold safety margin over the hERG IC₅₀, which is unacceptably low for

progression into clinical development.

Recommendation: While the on-target activity is promising, the project should be paused. The

immediate focus should be on a medicinal chemistry campaign to design analogues that retain

DYRK1A potency while eliminating hERG channel activity. This guide provides the framework
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to efficiently screen these new analogues, ensuring that only compounds with a superior safety

profile are advanced.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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